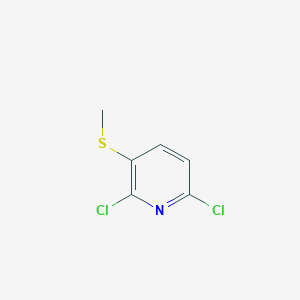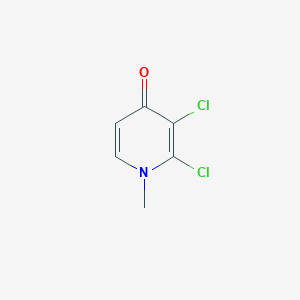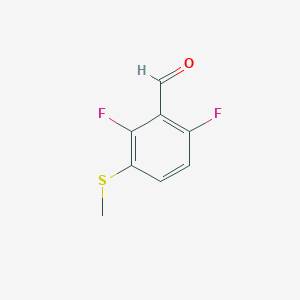
2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine
概要
説明
2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. It is characterized by the presence of two chlorine atoms at positions 2 and 6 on the pyridine ring, and a pyrrolidin-1-ylmethyl group at position 3. This compound is known for its potential in synthetic chemistry and its role as an intermediate in the production of more complex molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine typically involves the reaction of 2,6-dichloropyridine with pyrrolidine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures. The general reaction scheme is as follows:
2,6-Dichloropyridine+Pyrrolidine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrrolidin-1-ylmethyl group can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the pyrrolidin-1-ylmethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: N-oxides or other oxidized pyridine derivatives.
Reduction: Dechlorinated or modified pyridine derivatives.
科学的研究の応用
2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific molecular targets, modulating their activity. The presence of the pyrrolidin-1-ylmethyl group can enhance its binding affinity and specificity for certain receptors or enzymes. The chlorine atoms may also contribute to its reactivity and interaction with biological molecules .
類似化合物との比較
Similar Compounds
2,6-Dichloropyridine: Lacks the pyrrolidin-1-ylmethyl group, making it less versatile in certain synthetic applications.
3-(Pyrrolidin-1-ylmethyl)pyridine: Does not have chlorine atoms, which may affect its reactivity and binding properties.
2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)pyridine: Similar structure but with the pyrrolidin-1-ylmethyl group at position 4 instead of 3.
Uniqueness
2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine is unique due to the specific positioning of the chlorine atoms and the pyrrolidin-1-ylmethyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications in various fields .
特性
IUPAC Name |
2,6-dichloro-3-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-9-4-3-8(10(12)13-9)7-14-5-1-2-6-14/h3-4H,1-2,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOKFOBKTMCPNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(N=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9a-Methylhexahydropyrrolo[2,1-b][1,3]oxazepin-7(8H)-one](/img/structure/B3347671.png)


![2-ethoxyethyl (2Z)-2-cyano-2-[3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene]acetate](/img/structure/B3347702.png)


![Pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B3347708.png)

![4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide](/img/structure/B3347727.png)




![1-Methyl-5-methylidene-4,5-dihydrocyclopenta[b]pyrrol-6(1H)-one](/img/structure/B3347767.png)
